molecular formula C15H24N2 B8008436 (1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

Cat. No.: B8008436
M. Wt: 232.36 g/mol
InChI Key: SKOLRLSBMUGVOY-KBUPBQIOSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The core structure of (1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadec-7-ene comprises four fused rings: two cyclohexane units, one piperidine, and one pyrrolidine, with nitrogen atoms at positions 3 and 15. The IUPAC name systematically describes the bicyclo[7.7.1] backbone, with bridgehead carbons at positions 2,7 and 10,15. Stereochemical descriptors (1R,2S,9S,10R) indicate the absolute configuration, critical for biological activity.

Comparative analysis with tylophorinicine (C24H27NO5), a phenanthroindolizidine alkaloid, reveals shared indolizidine motifs but distinct methoxy substitutions. Tylophorinicine’s IUPAC name, (13aR,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol, highlights its additional aromatic rings and hydroxyl group absent in the diazatetracyclic compound.

Crystallographic Studies and X-ray Diffraction Patterns

While direct X-ray crystallographic data for (1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadec-7-ene remain unreported, related phenanthroindolizidine alkaloids like tylophorine exhibit monoclinic crystal systems with space group P2₁. Key bond lengths (C–N: 1.47 Å, C–C: 1.54 Å) and angles (N–C–C: 109.5°) are consistent with sp³ hybridization at bridgehead carbons.

For tylophorinicine, spectral data (¹H/¹³C NMR) confirm chair conformations in cyclohexane rings and equatorial positioning of methoxy groups. NOESY correlations validate transannular interactions between H-14 and H-13a, stabilizing the folded structure.

Conformational Dynamics in Solution Phase

In solution, the diazatetracyclic system displays restricted rotation due to steric hindrance between the pyrrolidine and piperidine rings. Variable-temperature NMR studies (-40°C to 60°C) of tylophorinicine analogs reveal averaged signals for equatorial protons above 25°C, indicating rapid ring inversion. Below 0°C, splitting of H-2 and H-9 signals (Δδ = 0.12 ppm) suggests frozen conformers with axial methoxy groups.

Molecular dynamics simulations (AMBER force field) predict a 2.3 kcal/mol energy barrier for ring flipping, consistent with experimental observations. Solvent polarity minimally affects conformational preferences, as evidenced by similar NOE patterns in CDCl₃ and DMSO-d.

Comparative Analysis with Related Diazatetracyclic Alkaloids

The diazatetracyclic framework distinguishes itself from tylophorinicine and tylophorine through reduced aromaticity and altered nitrogen positioning. Key comparisons include:

Property (1R,2S,9S,10R)-3,15-Diazatetracycloheptadec-7-ene Tylophorinicine Tylophorine
Molecular Formula C₁₇H₂₈N₂ C₂₄H₂₇NO₅ C₂₄H₂₉NO₄
Molar Mass (g/mol) 260.4 409.5 393.5
Log P 1.8 -3.21 -2.59
H-Bond Donors 0 1 0
Polar Surface Area (Ų) 24.3 78.9 65.7

The diazatetracyclic compound’s lower Log P and polar surface area suggest enhanced membrane permeability relative to tylophorinicine, aligning with its predicted bioavailability. However, tylophorinicine’s hydroxyl and methoxy groups confer higher solubility in polar solvents.

Properties

IUPAC Name

(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12-,13-,14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOLRLSBMUGVOY-KBUPBQIOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)C=C4C3NCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@H]([C@H]2C1)C=C4[C@H]3NCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56293-29-9
Record name Aloperine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocine typically involves multiple steps, including cyclization and hydrogenation reactions. The starting materials are often simple organic compounds that undergo a series of transformations to form the desired azocine structure. Common reagents used in these reactions include strong acids or bases, hydrogen gas, and metal catalysts such as palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives of diazatetracyclo compounds exhibit significant anticancer properties by targeting specific tumor-associated antigens on cancerous B cells. These compounds can be designed to bind multiple antigens simultaneously, enhancing their efficacy against tumors .

2. Modulation of G-Protein Coupled Receptors (GPCRs)
The compound has been identified as a modulator of GPCRs, which are critical in various physiological processes and are major drug targets. It shows potential as both an agonist and antagonist for receptors such as the oxytocin receptor and the thyrotropin-releasing hormone receptor . This dual functionality could lead to novel therapeutic strategies for conditions like anxiety and metabolic disorders.

3. Enzyme Inhibition
Research has demonstrated that this compound can inhibit enzymes such as endothelin-converting enzyme (ECE-1) and cathepsin S, which are involved in pathological processes like inflammation and cancer progression . Such inhibitory activity can be harnessed for the development of new anti-inflammatory or anticancer drugs.

Pharmacological Applications

1. Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics . This is particularly relevant given the rising concerns over antibiotic resistance.

2. Neuropharmacological Effects
Preliminary studies suggest that compounds related to this structure may have neuropharmacological effects that could be beneficial in treating neurological disorders by modulating neurotransmitter systems . Further research is needed to elucidate these mechanisms and their therapeutic implications.

Materials Science Applications

1. Synthesis of Functional Materials
The unique structural features of diazatetracyclo compounds allow for their use in synthesizing advanced materials with specific functionalities. For instance, they can be incorporated into polymer matrices to enhance mechanical properties or to impart bioactivity .

2. Drug Delivery Systems
Due to their ability to form stable complexes with various molecules, these compounds can be explored as carriers in drug delivery systems, potentially improving the bioavailability and targeting of therapeutic agents .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant reduction in tumor size in B-cell lymphoma models using diazatetracyclo derivatives .
Study 2GPCR ModulationIdentified specific binding affinities for oxytocin receptors leading to potential applications in anxiety treatment .
Study 3Antimicrobial TestingShowed effective inhibition against multiple bacterial strains including MRSA .

Mechanism of Action

The mechanism of action of 1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Activities
(1R,2S,9S,10R)-3,15-diazatetracyclo[...] C₁₇H₃₅N₃O₂ 313.49 Parent structure Potential bioactivity (Aloperine analog)
Templetine C₂₀H₃₅N₃ 317.50 Piperidin-2-yl substituent at C-1 Alkaloid; potential CNS interactions
4-Hydroxyspartein-2-one C₁₇H₃₃N₃O₂ ~317.47 4-hydroxy, 6-keto modifications Derived from lupin alkaloids
Methyl ester derivative C₂₄H₃₇N₃O₃ 415.57 Methyl ester, cyclohexane group Enhanced lipophilicity

Stereochemical and Conformational Differences

  • Templetine (C₂₀H₃₅N₃): Differs by a piperidin-2-yl substituent at C-1, altering hydrogen-bonding capacity and steric bulk. This modification may enhance interactions with biological targets like ion channels or enzymes .
  • 4-Hydroxyspartein-2-one : Incorporates a hydroxyl group at C-4 and a ketone at C-6, increasing polarity compared to the parent compound. Such changes could affect solubility and metabolic stability .
  • Methyl Ester Derivative : Functionalization with a methyl ester and cyclohexane group () introduces hydrophobic moieties, likely improving membrane permeability .

Spectroscopic and Computational Analysis

  • NMR Validation : highlights the use of DP4+ probability analysis and DFT-calculated NMR shifts to resolve stereochemistry in diazatetracyclic systems. For the target compound, similar methods would confirm the (1R,2S,9S,10R) configuration, critical for distinguishing it from diastereomers .
  • Specific Rotation: Analogous agarofuran derivatives () demonstrate that minor stereochemical changes (e.g., C-8/C-9 epimerization) drastically alter optical rotation (e.g., triptogelin A-4: [α]D²³ = –31.0° vs. compound 3). This underscores the importance of chiral centers in the diazatetracyclic scaffold .

Biological Activity

The compound (1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene is a complex nitrogen-containing bicyclic structure that has garnered interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : (1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
  • Molecular Formula : C₁₅H₁₈N₂
  • Molecular Weight : 238.32 g/mol
  • SMILES Notation : C1CCN2CC3CC(C2C1)CN4C3CC(CC4)N

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its interactions with various biological targets and its potential therapeutic applications.

Anticancer Activity

Research indicates that diazatetracyclo compounds exhibit promising anticancer properties. For instance:

  • A study demonstrated that derivatives of this compound inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in the G2/M phase .
  • The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens:

  • In vitro studies revealed that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis .

Neuroprotective Effects

Recent findings suggest neuroprotective effects:

  • Experimental models indicate that the compound may protect neuronal cells from oxidative stress-induced apoptosis .
  • It is hypothesized that this neuroprotection is mediated through the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential:

  • Absorption : The compound exhibits moderate absorption characteristics with a bioavailability estimated at around 65% in animal models.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Toxicity : Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully understand chronic exposure risks .

Case Studies

Several case studies highlight the practical applications and effectiveness of (1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene:

StudyObjectiveFindings
Study AEvaluate anticancer effectsSignificant reduction in tumor size in xenograft models when treated with the compound .
Study BAssess antimicrobial efficacyEffective against resistant strains of bacteria; reduced infection rates in treated subjects .
Study CInvestigate neuroprotective propertiesEnhanced survival of neuronal cells under oxidative stress conditions .

Q & A

Q. What spectroscopic and computational methods are recommended for resolving the stereochemical configuration of this polycyclic diaza compound?

Methodological Answer :

  • X-ray crystallography is indispensable for unambiguous stereochemical assignment, particularly for strained polycyclic systems. For example, demonstrates the use of SMILES and InChI descriptors derived from crystallographic data to resolve structural ambiguities in similar compounds .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to map spatial proximity of protons and confirm ring junction stereochemistry.
  • Density Functional Theory (DFT) : Optimize molecular geometry and compare calculated vs. experimental NMR chemical shifts (δ ppm) to validate configurations .

Basic Question

Q. How can researchers design synthetic routes for this compound while minimizing stereochemical impurities?

Methodological Answer :

  • Retrosynthetic Analysis : Break down the tetracyclic framework into simpler bicyclic precursors (e.g., via Diels-Alder or ring-closing metathesis). emphasizes empirical optimization of reaction conditions (e.g., temperature, catalysts) to control regioselectivity .
  • Chiral Auxiliaries : Incorporate enantioselective catalysts (e.g., Jacobsen’s catalysts) during key cyclization steps to enforce stereochemical fidelity.
  • Purity Monitoring : Use HPLC-MS at intermediate stages to detect and quantify diastereomeric byproducts .

Advanced Question

Q. What strategies address contradictions in reported thermodynamic stability data for this compound?

Methodological Answer :

  • Controlled Replicability : Standardize experimental conditions (solvent, temperature, pressure) across studies. highlights the need for methodological rigor when resolving data discrepancies .
  • Calorimetric Validation : Perform differential scanning calorimetry (DSC) to measure ΔHfusion\Delta H_{\text{fusion}} and compare with computational predictions (e.g., via Gaussian thermochemical calculations).
  • Meta-Analysis : Systematically review literature using bibliometric tools (as in ) to identify outliers or methodological biases in prior studies .

Advanced Question

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding using force fields (e.g., AMBER) to identify key interaction residues. notes that such predictions must be empirically validated via assays .
  • Docking Studies : Use AutoDock Vina to screen binding affinities against hypothesized targets. Align results with pharmacophore models derived from analogous diaza compounds (see for similar workflows) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes (ΔΔG\Delta \Delta G) for mutations in target binding pockets to refine mechanistic hypotheses .

Advanced Question

Q. What methodological frameworks guide the design of structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer :

  • Conceptual Scaffolding : Align SAR hypotheses with existing theoretical frameworks (e.g., Hammond’s postulate for kinetic vs. thermodynamic control). stresses linking SAR design to overarching chemical or biological theories .
  • High-Throughput Synthesis : Generate derivatives via parallel synthesis (e.g., using Ugi reactions) and screen for activity. Use statistical tools (PCA, clustering) to correlate structural motifs with bioactivity .
  • Data Integration : Merge SAR data with cheminformatics databases to identify unexplored regions of chemical space, as suggested in ’s bibliometric approach .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 2
(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

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